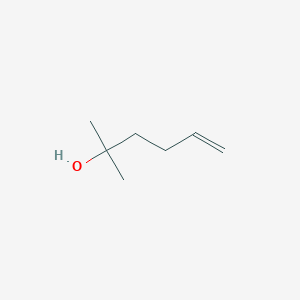

5-Hexen-2-ol, 2-methyl-

Description

BenchChem offers high-quality 5-Hexen-2-ol, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexen-2-ol, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylhex-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-5-6-7(2,3)8/h4,8H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHXDRXNRJQLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168286 | |

| Record name | 5-Hexen-2-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16744-89-1 | |

| Record name | 5-Hexen-2-ol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016744891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexen-2-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Use of a Chiral Internal Reference

This method involves using a chiral derivatizing agent whose own absolute configuration is already known. nih.govresearchgate.net By determining the crystal structure of the resulting diastereomeric derivative, the relative stereochemistry between the known chiral auxiliary and the new stereocenter of the alcohol moiety is established. Since the absolute configuration of the auxiliary is known, the absolute configuration of the alcohol's stereocenter can be unequivocally assigned. tcichemicals.com

For instance, chiral acids such as camphorsultam dichlorophthalic acid (CSDP acid) have been specifically developed for this purpose. nih.govresearchgate.net This reagent serves not only as a handle to induce crystallization but also as an internal reference point of known stereochemistry. tcichemicals.com If a crystal of the ester formed between (R)-5-Hexen-2-ol, 2-methyl- and a known (1S)-chiral acid is analyzed, the X-ray data will reveal the (R, 1S) relative configuration, thereby confirming the (R)-configuration of the alcohol.

Table 1: Examples of Chiral Derivatizing Agents for Alcohols

| Chiral Auxiliary | Type | Common Application |

|---|---|---|

| Camphorsultam dichlorophthalic acid (CSDP acid) | Chiral Carboxylic Acid | Derivatization of alcohols for X-ray crystallography. tcichemicals.comnih.govresearchgate.net |

| 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Chiral Carboxylic Acid | Derivatization for NMR analysis, but also applicable for creating diastereomers for crystallization. nih.govresearchgate.net |

The Anomalous Dispersion Bijvoet Method

This is a non-empirical method that allows for the direct determination of the absolute structure of a crystal without reference to another chiral center. nih.govresearchgate.net It relies on the phenomenon of anomalous scattering, which occurs when the X-ray radiation used is close to an absorption edge of an atom within the crystal. ed.ac.uk This effect is particularly significant for "heavy atoms" (typically, elements heavier than oxygen, such as sulfur or halogens). tcichemicals.com

Anomalous scattering violates Friedel's Law, which states that the intensity of a reflection from a crystal plane (hkl) is equal to the intensity of the reflection from the opposite side of that plane (-h-k-l). When anomalous scattering is present, these intensities differ (Ihkl ≠ I-h-k-l). The differences between these pairs of reflections, known as Bijvoet differences, can be analyzed to determine the true absolute structure of the molecule in the crystal. ed.ac.uk

Chiral derivatizing agents containing heavy atoms, such as the sulfur and chlorine atoms in CSDP acid, are highly advantageous for this method. tcichemicals.com The presence of these atoms enhances the anomalous scattering effect, making the determination of the absolute configuration more robust and reliable. tcichemicals.com The result of this analysis is often expressed as the Flack parameter, which should ideally refine to a value close to 0 for the correct absolute structure and close to 1 for the inverted structure. A low standard uncertainty on the Flack parameter (e.g., < 0.04) gives confidence in the assignment. researchgate.netchem-soc.si

Table 2: Illustrative Crystallographic Data for Absolute Configuration Determination

| Parameter | Description | Ideal Value for Correct Assignment |

|---|---|---|

| Flack Parameter (x) | A parameter that refines the proportion of the inverted structure in the crystal. ed.ac.uk | x ≈ 0 |

| Standard Uncertainty u(x) | The statistical uncertainty associated with the Flack parameter. chem-soc.si | < 0.04 for a confident assignment. chem-soc.si |

| Bijvoet Pairs | The number of unique reflections measured for which anomalous scattering differences could be assessed. | A large number of significant pairs strengthens the determination. |

| Space Group | The crystal's symmetry group. Must be non-centrosymmetric for a chiral compound. ed.ac.uk | e.g., P21, P212121, C2 |

Emerging Research Directions and Future Perspectives on 5 Hexen 2 Ol, 2 Methyl

Regioselective and Stereoselective Synthesis of 2-Methyl-5-hexen-2-ol

Achieving regioselectivity and stereoselectivity is paramount in modern organic synthesis to ensure the efficient production of a target molecule while minimizing the formation of unwanted isomers.

Direct Functionalization of Unsaturated Hydrocarbon Precursors

The direct conversion of simple, non-functionalized unsaturated hydrocarbons into more complex molecules like 2-methyl-5-hexen-2-ol represents a significant challenge in synthetic chemistry. technion.ac.il Such a transformation would ideally involve the selective addition of a hydroxyl group and a methyl group across one of the double bonds of a precursor like 2-methyl-1,5-hexadiene. However, controlling the site-selectivity (regioselectivity) of such additions is notoriously difficult due to the similar reactivity of the C-H bonds and double bonds present in the molecule. technion.ac.il

While a direct, one-step synthesis from a simple hydrocarbon to 2-methyl-5-hexen-2-ol is not a commonly reported high-yield method, related advanced catalytic processes illustrate the potential of this approach. For instance, tandem isomerization-hydrosilylation reactions catalyzed by rhodium(III) complexes can functionalize internal alkenes, showing a preference for the alkene over other functional groups like carbonyls. csic.es In one study, the hydrosilylation of 5-hexen-2-one (B94416) using a cationic Rh(III) complex selectively targeted the alkene, demonstrating the possibility of differentiating between reactive sites within a molecule. csic.es Another advanced technique is the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction), which has been successfully applied to functionalize the double bond in ω-vinyl secondary alcohols like (2S)-5-hexen-2-ol. nih.gov This reaction proceeds with high yield and good diastereoselectivity, showcasing a method for the direct, stereocontrolled functionalization of a terminal alkene, albeit on a substrate that is already an alcohol. nih.gov These examples highlight the ongoing development in the selective functionalization of unsaturated systems, a key area for creating more efficient synthetic routes.

Carbonyl Reduction Strategies for α,β-Unsaturated Systems

Carbonyl reduction is a fundamental transformation in organic synthesis. While 2-methyl-5-hexen-2-ol is a tertiary alcohol, the reduction of its precursor ketone, allylacetone (5-hexen-2-one), is a key reaction that yields the related secondary alcohol, 5-hexen-2-ol. This pathway is crucial for accessing chiral variants of these structures.

The reduction of the ketone allylacetone (5-hexen-2-one) produces the secondary alcohol 5-hexen-2-ol. This reaction can be achieved with high efficiency using various reducing agents. The choice of reagent can influence the reaction conditions and outcomes. For example, catalytic transfer hydrogenation using specific ruthenium complexes in 2-propanol can efficiently reduce 5-hexen-2-one to 5-hexen-2-ol without affecting the carbon-carbon double bond. uniud.it

| Precursor | Product | Reducing System | Conversion/Yield | Reference |

| 5-Hexen-2-one | 5-Hexen-2-ol | cis-[RuCl2(dppb)(ampy)] / NaOiPr | 99% conversion (1h) | uniud.it |

This table summarizes a representative method for the reduction of the precursor ketone to its corresponding secondary alcohol.

The synthesis of specific enantiomers of chiral alcohols is of great importance, particularly for applications in pharmaceuticals and the synthesis of insect pheromones. researchgate.net Asymmetric reduction of the prochiral ketone 5-hexen-2-one provides access to optically active (R)- or (S)-5-hexen-2-ol. Biocatalysis, using whole-plant cells or isolated enzymes, has emerged as a powerful and environmentally benign method for achieving high enantioselectivity. researchgate.netresearchgate.net Various plant species have been shown to reduce 5-hexen-2-one to either the (S)- or (R)-enantiomer with good yields and appreciable enantiomeric excesses (ee). researchgate.net Similarly, fungal strains are effective biocatalysts for this transformation, often favoring the (S)-alcohol. researchgate.net

| Precursor | Biocatalyst | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |

| 5-Hexen-2-one | Daucus carota (Carrot) | (S)-5-Hexen-2-ol | 85% | 75% | researchgate.net |

| 5-Hexen-2-one | Cucurbita maxima (Squash) | (R)-5-Hexen-2-ol | 80% | 52% | researchgate.net |

| 5-Hexen-2-one | Phomopsis sp. (Fungus) | (S)-5-Hexen-2-ol | - | >99% | researchgate.net |

| 5-Hexen-2-one | Pestalotia sp. (Fungus) | (S)-5-Hexen-2-ol | - | >99% | researchgate.net |

This table presents selected findings from the bioreduction of 5-hexen-2-one, demonstrating the synthesis of chiral secondary alcohols.

Organometallic Reagent-Mediated Synthesis

The most direct and widely used method for synthesizing the tertiary alcohol 2-methyl-5-hexen-2-ol involves the addition of a methyl nucleophile to the carbonyl carbon of a suitable ketone precursor. Organometallic reagents, particularly Grignard and organolithium reagents, are ideal for this purpose. libretexts.org

The reaction of a methyl-containing organometallic reagent with allylacetone (5-hexen-2-one) is a classic and efficient method for preparing 2-methyl-5-hexen-2-ol. chemicalbook.com Methylmagnesium halides (Grignard reagents) or methyllithium (B1224462) act as potent nucleophiles, attacking the electrophilic carbonyl carbon of allylacetone. libretexts.org This is followed by an aqueous workup to protonate the resulting alkoxide, yielding the final tertiary alcohol. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for stabilizing the organometallic reagent. acs.orggoogle.com

A well-documented procedure involves the addition of methylmagnesium iodide to allylacetone in diethyl ether, which proceeds for one hour and results in a high yield of the desired product. chemicalbook.com

| Ketone Precursor | Organometallic Reagent | Solvent | Reaction Time | Yield | Reference |

| Allylacetone | Methylmagnesium iodide | Diethyl ether | 1 hour | 97% | chemicalbook.com |

This table details a specific, high-yield synthesis of 2-methyl-5-hexen-2-ol using a Grignard reagent.

Boron-Mediated Coupling Reactions

Boron-mediated reactions, particularly the allylboration of carbonyl compounds, represent a powerful tool for the stereoselective formation of carbon-carbon bonds and the synthesis of homoallylic alcohols. acs.org This methodology can be applied to the synthesis of 2-methyl-5-hexen-2-ol by reacting an appropriate allylboron species with acetone (B3395972).

The general reaction involves the addition of an allylboronate, such as an allylboronic acid pinacol (B44631) ester, to a ketone. The reaction proceeds through a cyclic six-membered Zimmerman-Traxler transition state, which dictates the stereochemical outcome, although for a prochiral ketone like acetone reacting to form an achiral tertiary alcohol, stereoselectivity is not a factor. acs.org The utility of these reagents stems from their stability, low toxicity, and the mild conditions under which they react compared to more reactive organometallic reagents. acs.org

A plausible synthetic route involves the reaction of allylboronic acid pinacol ester with acetone. The Lewis acidity of the boron atom activates the ketone, facilitating the nucleophilic attack of the allyl group from the boron reagent to the carbonyl carbon. Subsequent hydrolytic workup cleaves the boronate ester, yielding the desired tertiary alcohol, 2-methyl-5-hexen-2-ol. The regioselectivity of the addition is high, with the γ-carbon of the allyl group typically forming the new bond with the carbonyl carbon. acs.org

Table 1: Hypothetical Boron-Mediated Synthesis of 2-Methyl-5-hexen-2-ol

| Reactant 1 | Reactant 2 | Key Reagent | Proposed Product | Key Features |

| Acetone | Allylboronic acid pinacol ester | Lewis acid catalyst (optional) | 2-Methyl-5-hexen-2-ol | Mild reaction conditions, high regioselectivity. |

Novel Reaction Design and Process Intensification

Innovations in reaction design aim to improve efficiency, safety, and sustainability. For the synthesis of 2-methyl-5-hexen-2-ol, one-pot multicomponent reactions and continuous flow technologies offer significant advantages over traditional batch processes.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a product that incorporates substantial portions of all the reactants. ekb.eg This approach minimizes waste by reducing the number of synthetic steps and purification procedures.

A hypothetical one-pot synthesis of 2-methyl-5-hexen-2-ol could be designed based on a Barbier-type reaction. This would involve the in-situ generation of an organometallic reagent. For instance, reacting allyl bromide and a methylating agent (e.g., methyl iodide) with a suitable metal like indium or zinc in the presence of acetone could lead to the formation of the target alcohol in a single step. The metal would mediate the sequential or concurrent addition of both the allyl and methyl nucleophiles to the ketone carbonyl group. Such strategies are valued for their operational simplicity and convergence. acs.org

Continuous flow synthesis, utilizing microreactors or tubular reactors, offers a paradigm shift from traditional batch chemistry. flinders.edu.au This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product purity. flinders.edu.au The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling the safe execution of highly exothermic reactions like Grignard additions. flinders.edu.au

The synthesis of 2-methyl-5-hexen-2-ol via the Grignard reaction of allylmagnesium bromide with acetone can be effectively translated to a continuous flow system. Reactant streams would be pumped and mixed in a microreactor, allowing for precise control of stoichiometry and residence time. This minimizes the formation of byproducts and simplifies scale-up, as production capacity is increased by running the system for longer periods rather than using larger reactors. flinders.edu.au

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for 2-Methyl-5-hexen-2-ol (Hypothetical)

| Parameter | Traditional Batch Process | Continuous Flow Process | Advantage of Flow |

| Reaction Time | Several hours | Minutes | Increased throughput |

| Heat Transfer | Poor, risk of hotspots | Excellent | Enhanced safety, fewer side reactions |

| Mixing | Inefficient, variable | Efficient, rapid | Improved consistency and yield |

| Scalability | Problematic, requires re-optimization | Straightforward ("scale-out") | Faster process development |

| Safety | Large volume of reactive intermediates | Small reaction volume at any time | Reduced risk of thermal runaway |

Chemoenzymatic and Biocatalytic Pathways to 5-Hexen-2-ol, 2-methyl-

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can operate under mild conditions and provide access to enantiomerically pure compounds, which are crucial in pharmaceuticals and fine chemicals. researchgate.net

While 2-methyl-5-hexen-2-ol is an achiral molecule, the related secondary alcohol, 5-hexen-2-ol, is chiral. Advanced enzymatic methods can be used to produce enantiomerically pure forms of such alcohols. A key strategy is the kinetic resolution of a racemic mixture. Lipases are commonly used enzymes that can selectively catalyze the acylation of one enantiomer of an alcohol, leaving the other enantiomer unreacted. researchgate.net For example, a lipase (B570770) from Pseudomonas fluorescens has been used to resolve racemic alcohols via transesterification with vinyl acetate (B1210297). researchgate.net

A more advanced approach is Dynamic Kinetic Resolution (DKR). In DKR, the enzymatic kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. researchgate.netdiva-portal.org This is often achieved using a metal catalyst. For homoallylic alcohols, a combination of a lipase (e.g., Novozym 435) for the selective acylation and a ruthenium complex for the racemization can convert a racemic starting material into a single enantiomer of the product in theoretically 100% yield. diva-portal.org Furthermore, inverting hydrolases, such as certain sulfatases, can be used in enantioconvergent processes to transform a racemic substrate like 5-hexen-2-yl sulfate (B86663) into a single enantiomer of the corresponding alcohol. rsc.orgnih.gov

Table 3: Potential Enzyme-Mediated Routes to Chiral Hexenols

| Method | Enzyme/Catalyst | Substrate | Outcome | Reference Principle |

| Kinetic Resolution | Lipase (e.g., from Pseudomonas or Candida) | Racemic 5-hexen-2-ol | Separation of enantiomers; max 50% yield of one enantiomer. | researchgate.netacs.org |

| Dynamic Kinetic Resolution | Lipase + Ruthenium catalyst | Racemic 5-hexen-2-ol | Single enantiomer of acylated product; >90% yield. | diva-portal.org |

| Enantioconvergent Hydrolysis | Alkylsulfatase (inverting) | Racemic 5-hexen-2-yl sulfate | Single enantiomer of 5-hexen-2-ol. | rsc.orgnih.gov |

Whole-cell biocatalysis utilizes entire microorganisms (like bacteria or yeast) as catalysts. taylorfrancis.com This approach is cost-effective as it avoids the need for enzyme purification and provides a cellular environment where cofactors, such as NADPH, are continuously regenerated by the cell's metabolism. researchgate.nettaylorfrancis.com

For the synthesis of 2-methyl-5-hexen-2-ol, a whole-cell system could be engineered to perform the reduction of the precursor ketone, allylacetone (5-hexen-2-one). A ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzyme with activity towards this substrate would be overexpressed in a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae. When provided with allylacetone and a simple carbon source (like glucose), the engineered cells would convert the ketone to the alcohol. The glucose metabolism would power the regeneration of the NADPH cofactor required by the reductase enzyme, driving the reaction to completion. researchgate.netnih.gov This integrated system represents a sustainable and efficient manufacturing platform. taylorfrancis.com

Reactivity of the Terminal Alkene Moiety

The terminal alkene group in 5-Hexen-2-ol, 2-methyl- is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and rearrangement reactions.

Hydroboration and Oxidative Workup Mechanisms

Hydroboration-oxidation is a two-step reaction that transforms the terminal alkene into an alcohol. This process is highly valuable for its regioselectivity and stereospecificity.

The hydroboration of alkenes, a reaction pioneered by H.C. Brown, typically proceeds in a syn-fashion, with the boron atom adding to the less substituted carbon of the double bond. rsc.org This anti-Markovnikov selectivity is attributed to a four-centered transition state where the more electronegative hydrogen atom adds to the more substituted carbon, which can better stabilize a partial positive charge. rsc.org In the case of 5-Hexen-2-ol, 2-methyl-, the hydroboration reaction is expected to yield the corresponding terminal alcohol upon oxidative workup. The use of reagents like benzyltriethylammonium borohydride (B1222165) with chlorotrimethylsilane (B32843) can also achieve this anti-Markovnikov hydration. researchgate.net

The regioselectivity of hydroboration can be influenced by the presence of directing groups, such as hydroxyl groups. While direct studies on 5-Hexen-2-ol, 2-methyl- are not extensively detailed, research on similar homoallylic alcohols suggests that the hydroxyl group can direct the hydroboration, although the selectivity may vary. umich.edu The use of catalysts, such as Wilkinson's catalyst, can also alter the regioselectivity of hydroboration, sometimes favoring the formation of the thermodynamically more stable internal borane (B79455), which upon oxidation would lead to a different alcohol isomer. rit.eduresearchgate.net

The hydroboration reaction is characterized by a syn-addition of the boron and hydrogen atoms across the double bond. This means that both atoms add to the same face of the alkene. The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group, retaining the stereochemistry of the initial hydroboration step.

Catalytic Hydrogenation and Selective Reduction of the Olefin

Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond of an alkene to a single bond. A key challenge in the hydrogenation of 5-Hexen-2-ol, 2-methyl- is the selective reduction of the alkene in the presence of the alcohol functionality.

Various catalysts are employed for this purpose, with palladium on carbon (Pd/C) being a common choice. masterorganicchemistry.com It is generally possible to selectively hydrogenate an alkene without reducing a non-conjugated carbonyl group, and this selectivity extends to the alcohol group in 5-Hexen-2-ol, 2-methyl-. masterorganicchemistry.com The use of specific catalysts, such as Lindlar catalyst, has been shown to chemoselectively hydrogenate olefins in the presence of other functional groups like benzyl (B1604629) ethers and amines, suggesting its potential utility for the selective reduction of the double bond in 5-Hexen-2-ol, 2-methyl-. nih.gov Research has also demonstrated that certain ruthenium complexes can be effective for the selective hydrogenation of the carbonyl group in enones, leaving the double bond intact, which highlights the tunability of catalytic systems for selective reductions. nih.govacs.org

Table 1: Catalysts for Selective Alkene Hydrogenation

| Catalyst System | Selectivity | Reference |

| Palladium on Carbon (Pd/C) | Generally selective for alkenes over non-conjugated carbonyls and alcohols. masterorganicchemistry.com | masterorganicchemistry.com |

| Lindlar Catalyst | Chemoselective for olefins in the presence of benzyl ethers and amines. nih.gov | nih.gov |

| Ruthenium Complexes | Can be tuned for selective hydrogenation of either C=C or C=O bonds. nih.govacs.org | nih.govacs.org |

Electrophilic Additions Across the Double Bond (e.g., Halogenation, Hydrohalogenation)

The electron-rich double bond of 5-Hexen-2-ol, 2-methyl- readily undergoes electrophilic addition reactions. libretexts.org

Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the double bond results in the formation of a vicinal dihalide. masterorganicchemistry.comleah4sci.com The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in a backside attack, leading to anti-addition of the two halogen atoms. masterorganicchemistry.comleah4sci.com

Hydrohalogenation: The addition of hydrogen halides (HX) to the terminal alkene follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon), and the halogen atom adds to the more substituted carbon. This occurs via a carbocation intermediate. acs.org

Olefin Metathesis Reactions and Their Synthetic Utility

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium. beilstein-journals.org For 5-Hexen-2-ol, 2-methyl-, cross-metathesis with another olefin can be a valuable tool for carbon-carbon bond formation. For instance, the cross-metathesis of 5-hexen-2-one with (R)-6-methyl-1-nonene using a Grubbs catalyst has been a key step in the synthesis of the southern corn rootworm pheromone. researchgate.net This demonstrates the potential of applying similar strategies to 5-Hexen-2-ol, 2-methyl- for the synthesis of complex target molecules. The efficiency and selectivity of metathesis reactions can be influenced by the catalyst and reaction conditions. beilstein-journals.org

Reactivity of the Secondary Hydroxyl Group

The secondary hydroxyl group in 5-Hexen-2-ol, 2-methyl- is a key site for various chemical transformations, including oxidation, nucleophilic substitution, and derivatization through acylation and etherification.

Oxidation Reactions to Carbonyl Compounds

The oxidation of secondary alcohols is a fundamental reaction in organic synthesis, yielding ketones. For 5-Hexen-2-ol, 2-methyl-, this transformation would result in the formation of 2-methyl-5-hexen-2-one. A variety of oxidizing agents are available for this purpose. libretexts.org

Common laboratory reagents for the oxidation of secondary alcohols include chromium-based compounds like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in acidic solution. libretexts.orgchemguide.co.uk Milder reagents such as pyridinium (B92312) chlorochromate (PCC) are also effective in converting secondary alcohols to ketones. libretexts.org While the synthesis of 5-methyl-5-hexen-2-ol (B1266201) can be achieved by the reduction of its corresponding ketone, 5-methyl-5-hexen-2-one, using reagents like lithium aluminum hydride (LiAlH₄), specific documented examples of the direct oxidation of 5-Hexen-2-ol, 2-methyl- are not prevalent in recent literature. odinity.com However, the principles of secondary alcohol oxidation are well-established and would apply.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Product | Conditions |

| Chromic Acid (H₂CrO₄) | Ketone | Aqueous acid |

| Potassium Permanganate (KMnO₄) | Ketone | Acidic or basic |

| Pyridinium Chlorochromate (PCC) | Ketone | Anhydrous CH₂Cl₂ |

Nucleophilic Substitution and Derivatization

The hydroxyl group of 5-Hexen-2-ol, 2-methyl- can act as a nucleophile or be converted into a leaving group to undergo nucleophilic substitution. A significant example of its nucleophilic character is observed in the photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reaction. cdnsciencepub.comcdnsciencepub.com In this reaction, irradiation of an acetonitrile (B52724) solution containing 5-methyl-5-hexen-2-ol, 1,4-dicyanobenzene, and a codonor like biphenyl (B1667301) leads to the formation of a radical cation from the alkenol. cdnsciencepub.com The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the radical cation center, which ultimately leads to cyclized ether products. cdnsciencepub.comcdnsciencepub.com This reaction serves as a powerful method for derivatization, creating complex heterocyclic structures from a linear precursor. cdnsciencepub.com

Acylation and Etherification Pathways

Acylation: The secondary alcohol can be readily acylated to form esters. This is a standard derivatization for alcohols. While specific studies on 5-Hexen-2-ol, 2-methyl- are limited, related compounds like primary 2-methylalcohols have been shown to undergo enantioselective acylation catalyzed by enzymes such as Pseudomonas cepacia lipase (PCL) with vinyl acetate as the acylating agent. diva-portal.org General chemical methods would involve reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. google.com

Etherification: Ether formation from 5-Hexen-2-ol, 2-methyl- can occur via several pathways. As mentioned, a prominent example is the intramolecular etherification that occurs during the photo-NOCAS reaction, yielding substituted tetrahydrofurans and tetrahydropyrans. cdnsciencepub.comcdnsciencepub.com Another approach to etherification is the chemoenzymatic halocyclization of unsaturated alcohols. For instance, the related compound 5-hexen-1-ol (B1630360) can be converted into a cyclic ether, 2-(bromomethyl)tetrahydro-2H-pyran, using a vanadium-dependent chloroperoxidase to generate an in situ hypohalite. researchgate.net This demonstrates the propensity of hexenol systems to form cyclic ethers.

Intramolecular Cyclization and Rearrangement Reactions

The presence of both a nucleophilic hydroxyl group and an electrophilic double bond within the same molecule allows 5-Hexen-2-ol, 2-methyl- to undergo intramolecular cyclization reactions, a key strategy for synthesizing cyclic compounds.

The photo-NOCAS reaction provides a detailed example of such a process. cdnsciencepub.comcdnsciencepub.com Upon photoinduced electron transfer, the resulting radical cation of 5-methyl-5-hexen-2-ol (referred to as compound 17 in the study) undergoes intramolecular cyclization. cdnsciencepub.com This cyclization can proceed via two main pathways: a 1,5-exo-trig closure to form a five-membered tetrahydrofuran ring, or a 1,6-endo-trig closure to yield a six-membered tetrahydropyran (B127337) ring. cdnsciencepub.comcdnsciencepub.com

Experimental results show that both types of cyclization occur, but the 1,5-exo-trig pathway is favored. The reaction yields a mixture of four different cyclized adducts, with the tetrahydrofuran derivatives being the major products (combined yield of 20%) over the tetrahydropyran derivatives (combined yield of 13%). cdnsciencepub.com This preference for five-membered ring formation is a common feature in the cyclization of 5-hexenyl systems. libretexts.org

Table 2: Product Distribution in the Photo-NOCAS Reaction of 5-methyl-5-hexen-2-ol cdnsciencepub.com

| Product | Cyclization Mode | Yield |

| r-2-(methyl 4-cyanophenyl)-2,t-5-dimethyltetrahydrofuran | 1,5-exo-trig | 13% |

| r-2-(methyl 4-cyanophenyl)-2,c-5-dimethyltetrahydrofuran | 1,5-exo-trig | 7% |

| r-3-(4-cyanophenyl)-3,t-6-dimethyltetrahydropyran | 1,6-endo-trig | 11% |

| r-3-(4-cyanophenyl)-3,c-6-dimethyltetrahydropyran | 1,6-endo-trig | 2% |

Mechanistic Studies and Kinetic Analysis of Key Transformations

The regioselectivity observed in the cyclization of 5-Hexen-2-ol, 2-methyl- is best understood through mechanistic and kinetic analysis, particularly by examining the transition states of the radical cyclization process. While direct kinetic data for the reactions of 5-Hexen-2-ol, 2-methyl- are scarce, extensive computational studies on the closely related 5-hexenyl radical provide profound insight. scirp.orgscirp.orgresearchgate.net

The cyclization of the 5-hexenyl radical is a kinetically controlled process where the preference for the five-membered ring (exo cyclization) over the six-membered ring (endo cyclization) is determined by the relative energies of the respective transition states. libretexts.org

Transition State Characterization in Reaction Pathways

Computational studies using methods like the UB3LYP and UCCSD(T) have been employed to characterize the transition state structures for the cyclization of 5-hexenyl radicals. scirp.orgscirp.org Three primary transition states have been identified: an exo-chair, an exo-boat, and an endo-chair conformation (Figure 2 from Matlin et al., 2013). scirp.orgresearchgate.net

Calculations consistently show that the chair-like transition state for the 5-exo cyclization is lower in energy than the transition state for the 6-endo cyclization. libretexts.org This lower activation energy for the exo pathway explains the experimentally observed predominance of cyclopentane (B165970) (or, in this case, tetrahydrofuran) products. The presence of a methyl group on the double bond, as in the 5-methyl-5-hexenyl radical, has been noted to slightly increase the proportion of the six-membered ring product compared to the unsubstituted radical, which aligns with the product distribution seen in the photo-NOCAS reaction of 5-Hexen-2-ol, 2-methyl-. cdnsciencepub.comlibretexts.org

The activation energies calculated for the different cyclization modes of substituted 5-hexenyl radicals quantify these preferences.

Table 3: Calculated Activation Energies (Ea) for Cyclization of 5-Hexenyl Radicals (kcal/mol) researchgate.net

| Radical System | Ea (exo-chair) | Ea (exo-boat) | Ea (endo-chair) |

| 5-hexenyl radical | 7.6 | 8.8 | 9.9 |

| 3-methyl-5-hexenyl radical | 6.8 | 7.8 | 9.3 |

Data from computational studies (UCCSD(T)/6-31G(d)) serve as a model for understanding the reactivity. researchgate.net

These theoretical models provide a robust framework for understanding the regiochemical outcomes of the intramolecular reactions of 5-Hexen-2-ol, 2-methyl-, where the subtle differences in transition state energies dictate the final product distribution. scirp.org The regiochemistry of the cyclization of the 5-methyl-5-hexen-2-ol radical cation is noted to more closely resemble that of alkyl radical cyclizations. cdnsciencepub.com

Computational Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for complex organic molecules like 5-Hexen-2-ol, 2-methyl- is greatly enhanced by computational chemistry. These theoretical methods provide a molecular-level understanding of reaction pathways, transition states, and the energetics involved, which can be difficult to determine through experimental means alone. Computational approaches are particularly valuable for studying transient species and complex multi-step reactions.

At the heart of these computational investigations are quantum mechanical calculations, which solve the Schrödinger equation for a given molecular system to determine its electronic structure and energy. The two most common families of methods employed for this purpose are Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy. A variety of functionals, which are mathematical approximations for the exchange-correlation energy, are available, with the choice depending on the specific system and reaction being studied. For instance, in studies of structurally similar compounds like N-Butyl-2-methyl-5-hexen-2-amine, hybrid functionals such as PBEh-3c have been utilized for structure optimizations. unipd.it Similarly, the B3LYP functional is commonly used for mechanistic studies of cyclization reactions in related unsaturated aldehydes. acs.org

Ab initio methods , which are based on first principles without empirical parameters, offer higher accuracy but are computationally more demanding. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are often used to obtain highly accurate single-point energies for stationary points (reactants, products, intermediates, and transition states) that have been optimized at a less computationally expensive level of theory, such as DFT. For example, the atmospheric reactions of related hexenols have been studied using high-level methods like QCISD(T)6-311G//MP2/6-311G . researchgate.net

A typical computational study of a reaction mechanism for 5-Hexen-2-ol, 2-methyl- would involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactant(s) and product(s) are optimized to find their lowest energy conformations.

Transition State Searching: A significant effort is dedicated to locating the transition state structure, which is a first-order saddle point on the potential energy surface. This structure represents the highest energy point along the reaction coordinate. Various algorithms are employed for this search.

Frequency Calculations: Once a stationary point is located, frequency calculations are performed. For minima (reactants, intermediates, products), all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. unipd.it

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state indeed connects the desired species.

Energetics Calculation: With the optimized structures of reactants, transition states, and products, the activation energy (the energy difference between the reactant and the transition state) and the reaction energy (the energy difference between the reactant and the product) can be calculated. These values provide crucial insights into the feasibility and kinetics of the reaction.

Applications to Reactions of 5-Hexen-2-ol, 2-methyl-

While specific computational studies on 5-Hexen-2-ol, 2-methyl- are not extensively reported in the literature, the reactivity of its functional groups—the tertiary alcohol and the terminal double bond—suggests several reaction types that are amenable to computational investigation. These include:

Cyclization Reactions: The presence of the double bond and the hydroxyl group allows for the possibility of intramolecular cyclization, particularly under acidic conditions. Computational studies can be used to explore the mechanism of such cyclizations, for instance, to form substituted tetrahydrofurans. DFT calculations would be instrumental in determining the preferred ring size and the stereochemistry of the product by comparing the activation barriers of different possible pathways. acs.org

Atmospheric Oxidation: The reactions of 5-Hexen-2-ol, 2-methyl- with atmospheric oxidants like the hydroxyl radical (•OH) are important for understanding its environmental fate. Computational methods can map out the potential energy surface for these reactions, including addition of the radical to the double bond and hydrogen abstraction from the C-H and O-H bonds. nih.govresearchgate.net The branching ratios for different reaction pathways can be estimated by calculating the rate coefficients using methods like Canonical Variational Transition State Theory (CVT) with Small Curvature Tunneling (SCT). researchgate.netresearchgate.net

Dehydration: The acid-catalyzed dehydration of the tertiary alcohol to form dienes can also be modeled. Computational chemistry can help to elucidate the stepwise or concerted nature of the E1 or E2 elimination mechanisms and predict the regioselectivity of the resulting double bonds.

The data generated from such computational studies are not only fundamental to understanding the chemical reactivity of 5-Hexen-2-ol, 2-methyl- but also provide valuable parameters for larger-scale simulations, such as atmospheric chemistry models.

| Computational Method | Basis Set | Application Example | Calculated Parameters | Reference |

| PBEh-3c | def2-mSV(P) | Structure optimizations of N-Butyl-3-chloro-6,6-dimethylpiperidine | Optimized geometries, Vibrational frequencies | unipd.it |

| B3LYP | 6-31+G(d) | Carbonyl-ene cyclization of 5-substituted 5-hexenals | Most stable conformers, Dihedral angles | acs.org |

| QCISD(T) | 6-311G** | Reaction mechanism of Cl atoms with (Z)-2-penten-1-ol | Potential energy surfaces | researchgate.net |

| CCSD(T) | 6-31+G(d,p) | Reactions of Cl atoms with 4-hexen-3-one (B1236432) and 5-hexen-2-one | Activation energies, Rate coefficients | researchgate.net |

| MP2 | 6-311++G(d,p) | Reactions of Cl atoms with 4-hexen-3-one and 5-hexen-2-one | Optimized geometries for higher-level calculations | researchgate.net |

Catalysis in the Synthesis and Transformations of 5 Hexen 2 Ol, 2 Methyl

Catalysts for the Production of 5-Hexen-2-ol (B1606890), 2-methyl-

The primary methods for synthesizing 5-hexen-2-ol, 2-methyl- involve the manipulation of its corresponding ketone precursor, 5-hexen-2-one (B94416) (also known as allylacetone). chemicalbook.comnist.gov These methods include nucleophilic addition to the carbonyl group and catalytic reduction.

One of the most direct and high-yielding methods reported is the Grignard reaction, where allylacetone is treated with methylmagnesium iodide in diethyl ether, achieving a 97% yield. chemicalbook.com While highly effective, this stoichiometric reaction is not catalytic. Catalytic approaches primarily focus on the asymmetric reduction of the ketone precursor to access the chiral alcohol.

Homogeneous Transition Metal Catalysts (e.g., Rhodium, Palladium)

Homogeneous catalysis offers powerful tools for the selective reduction of ketones to alcohols. Transition metals like ruthenium, rhodium, and palladium, complexed with chiral ligands, are at the forefront of asymmetric transfer hydrogenation and hydrogenation reactions.

Ruthenium complexes, in particular, have been shown to be effective for the transfer hydrogenation of unsaturated ketones. For instance, certain ruthenium(II) complexes are noted as superlative catalysts for the hydrogen-transfer reduction of various ketones. lookchem.com While direct examples for 2-methyl-5-hexen-2-one are not extensively detailed, the reduction of the isomeric 5-hexen-2-one to 5-hexen-2-ol has been successfully performed with specific ruthenium systems, demonstrating high conversion while leaving the C=C double bond intact. uniud.it

Rhodium-catalyzed asymmetric transfer hydrogenation is a well-established method for producing chiral alcohols with high enantioselectivity. nih.govrsc.org Chiral Rh(III) complexes, often activated by a hydride source like formic acid/triethylamine, can efficiently reduce a wide array of ketones. rsc.org For example, various aryl ketones, even those with sensitive functional groups like free phenols, and heteroaromatic ketones have been reduced to their corresponding chiral alcohols with excellent yields and enantiomeric excesses (up to >99% ee). nih.govnih.gov Although a specific application to 2-methyl-5-hexen-2-one is not prominent in the literature, the principles demonstrated with other ketones are broadly applicable.

Palladium catalysts are also pivotal in asymmetric synthesis. luc.edursc.org While more commonly associated with cross-coupling and C-H activation reactions, palladium complexes with chiral diphosphine ligands can catalyze asymmetric hydrogenations. The challenge in hydrogenating unsaturated ketones like 2-methyl-5-hexen-2-one lies in achieving chemoselectivity—reducing the carbonyl group while preserving the terminal alkene. The choice of catalyst, ligand, and reaction conditions is crucial to prevent the reduction of the double bond.

| Catalyst Type | Precursor | Reaction | Key Features |

| Ruthenium(II) Complexes | 5-Hexen-2-one | Transfer Hydrogenation | High conversion; selective for C=O reduction. uniud.it |

| Rhodium(III) Complexes | Various Ketones | Asymmetric Transfer Hydrogenation | High enantioselectivity (up to >99% ee); broad substrate scope. nih.govrsc.org |

| Palladium(II) Complexes | Various Anilides | Asymmetric C-H Activation | Used for synthesizing chiral indolines, not direct alcohol synthesis. rsc.org |

Heterogeneous Catalysts for Industrial Scale Synthesis

For large-scale industrial production, heterogeneous catalysts are often preferred due to their stability, ease of separation from the reaction mixture, and reusability. The synthesis of 2-methyl-5-hexen-2-ol via the hydrogenation of its ketone precursor can be achieved using solid-supported metal catalysts.

Common heterogeneous catalysts include noble metals such as palladium or platinum supported on activated carbon (Pd/C, Pt/C), or other supports like alumina (B75360) (Al₂O₃). These catalysts are highly effective for hydrogenation reactions. liv.ac.uk A significant challenge in this context is ensuring the selective hydrogenation of the carbonyl group without reducing the terminal alkene.

Research into the selective hydrogenation of structurally similar α,β-unsaturated ketones, such as 5-methyl-3-hexen-2-one (B238795), has shown that Pd/γ-Al₂O₃ catalysts can exhibit remarkable activity and selectivity for the C=C double bond. To achieve the desired 2-methyl-5-hexen-2-ol, conditions would need to be carefully tuned to favor C=O bond reduction. This often involves modifying the catalyst or reaction parameters to alter the adsorption preference of the functional groups on the catalyst surface.

Nickel-based catalysts, for example Ni/Al₂O₃, are also employed in industrial hydrogenations and represent a more cost-effective alternative to noble metals. They are used in processes like the hydrogenation of 2-ethyl-hexen-2-al, demonstrating their utility in reducing unsaturated carbonyl compounds.

Organocatalysts in Asymmetric Synthesis

Asymmetric organocatalysis utilizes small, metal-free organic molecules to catalyze enantioselective transformations, offering a "greener" alternative to metal-based catalysts. nih.govhrzz.hrrsc.org The asymmetric reduction of ketones is a prominent application of organocatalysis. However, the direct application of organocatalysts for the synthesis of chiral 2-methyl-5-hexen-2-ol is not widely documented.

In principle, the asymmetric reduction of 2-methyl-5-hexen-2-one could be achieved using chiral organocatalysts. For example, chiral phosphoric acids or secondary amines like proline and its derivatives can activate substrates for reduction. One common strategy involves the in-situ formation of a chiral iminium ion from an α,β-unsaturated ketone, which can then be reduced enantioselectively. While this is highly effective for conjugated systems, its application to the non-conjugated 2-methyl-5-hexen-2-one would require different activation strategies.

While specific organocatalytic methods for this target molecule are scarce, bioreduction using enzymes represents a related approach. For instance, the enantioselective bioreduction of the parent ketone, 5-hexen-2-one, has been used as a pathway to synthesize insect pheromones, highlighting the potential for catalytic asymmetric synthesis of such chiral alcohols. bohrium.com

5-Hexen-2-ol, 2-methyl- as a Chiral Ligand or Precursor in Catalytic Systems

The true value of chiral molecules like 2-methyl-5-hexen-2-ol often lies in their use as building blocks for the synthesis of more complex, high-value products such as pharmaceuticals or biologically active compounds. Its bifunctional nature—a chiral center and a reactive terminal alkene—makes it a versatile precursor.

Studies on similar chiral allylic alcohols, such as (R)-(-)-3-hexen-2-ol, have utilized the alcohol's intrinsic chirality to probe the mechanisms of palladium(II)-catalyzed reactions. luc.edu In these studies, the stereochemical outcome of the reaction is dictated by the chirality of the starting alcohol, a phenomenon known as chirality transfer. This demonstrates the potential of such molecules to direct the stereochemistry of catalytic transformations. luc.edu

The terminal alkene and hydroxyl groups can be sequentially or selectively functionalized. For example, the hydroxyl group can be used to direct catalytic reactions, such as epoxidation or hydrogenation, to one face of the molecule, while the alkene remains available for subsequent transformations like cross-metathesis or hydroformylation. This strategic utility establishes 2-methyl-5-hexen-2-ol as a valuable chiral synthon in multistep syntheses. researchgate.net

Catalytic Strategies for Derivatization Reactions

The terminal alkene and tertiary alcohol functionalities of 2-methyl-5-hexen-2-ol are ripe for a multitude of catalytic derivatization reactions.

A significant application is in the palladium-catalyzed synthesis of substituted tetrahydrofurans. In these reactions, the hydroxyl group participates in an intramolecular cyclization with the alkene, which is activated by a palladium catalyst. For instance, the reaction of the isomeric alcohol 2-methyl-4-hexen-2-ol with aryl bromides in the presence of a Pd₂(dba)₃/dpe-phos catalyst system affords tetrahydrofuran (B95107) products in high yield (80%). nih.gov This type of intramolecular cyclization is a powerful method for constructing heterocyclic rings. A similar strategy using a Cu(II)-bisphosphine complex has been developed for the Prins cyclization of 5-methyl-5-hexen-1-ol with aldehydes to give highly substituted tetrahydropyrans. nih.gov

The terminal double bond is also a handle for olefin metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium complexes (e.g., Grubbs catalysts). Cross-metathesis of the precursor ketone, 5-hexen-2-one, with other olefins has been used to synthesize insect pheromones. core.ac.ukresearchgate.net This indicates that 2-methyl-5-hexen-2-ol could similarly be used in cross-metathesis reactions to append various functional groups, generating complex molecular architectures.

Furthermore, the alkene can undergo catalytic epoxidation. While specific data for 2-methyl-5-hexen-2-ol is limited, related allylic alcohols like trans-2-hexen-1-ol (B124871) can be epoxidized with high selectivity using heterogeneous catalysts. researchgate.netresearchgate.net Another potential transformation is hydrosilylation, where a catalyst, often rhodium-based, facilitates the addition of a Si-H bond across the double bond. Cationic rhodium(III) complexes have been shown to catalyze the hydrosilylation of 5-hexen-2-one with a preference for the alkene over the carbonyl group, suggesting a viable pathway for derivatizing the alcohol as well. csic.es

| Reaction Type | Catalyst System | Product Type | Ref. |

| Intramolecular Cyclization | Pd(II) / dpe-phos | Substituted Tetrahydrofurans | nih.gov |

| Prins Cyclization | Cu(II) / bisphosphine | Substituted Tetrahydropyrans | nih.gov |

| Cross-Metathesis | Ru-based (Grubbs) | Functionalized Alkenes | core.ac.ukresearchgate.net |

| Epoxidation | Heterogeneous (e.g., LaW₁₀ on LDH) | Epoxy Alcohols | researchgate.net |

| Hydrosilylation | Cationic Rh(III) | Silylated Alcohols | csic.es |

Derivatization Chemistry and Advanced Chemical Transformations of 5 Hexen 2 Ol, 2 Methyl

Synthesis of Functionalized Derivatives for Material Science Applications

The dual functionality of 5-Hexen-2-ol (B1606890), 2-methyl- allows it to be a key monomer in the synthesis of functional polyolefins. researchgate.netncl.res.in The presence of the hydroxyl group can impart desirable properties such as hydrophilicity and adhesiveness to otherwise nonpolar polymer chains. researchgate.net Furthermore, the hydroxyl group can serve as a reactive handle for post-polymerization modifications.

One primary strategy involves the copolymerization of 5-Hexen-2-ol, 2-methyl- with common olefins like ethylene (B1197577) or propylene, utilizing metallocene or other transition metal catalysts. researchgate.nettandfonline.com To prevent catalyst deactivation by the polar hydroxyl group, it is often protected with groups like silyl (B83357) ethers prior to polymerization. acs.org After polymerization, the protecting groups can be removed to unmask the hydroxyl functionality along the polymer backbone.

Table 1: Polymerization Approaches for Functional Polyolefins

| Polymerization Method | Monomers | Catalyst Type | Functional Group | Potential Application |

|---|---|---|---|---|

| Copolymerization | Ethylene, Propylene, Protected 5-Hexen-2-ol, 2-methyl- | Metallocene/MAO | Hydroxyl (after deprotection) | Adhesives, coatings, compatibilizers |

| Grafting | Polyolefins, 5-Hexen-2-ol, 2-methyl- | Free radical initiators | Hydroxyl | Surface modification, improved dyeability |

Research has shown that the incorporation of hydroxyl-containing monomers can be controlled by the catalyst geometry and reaction conditions, allowing for the synthesis of copolymers with tailored properties. acs.org These functionalized polyolefins are of significant interest for advanced materials, including composites, blends, and materials with improved surface properties.

Preparation of Esters, Ethers, and Acetals with Tunable Properties

The hydroxyl group of 5-Hexen-2-ol, 2-methyl- is readily converted into other functional groups such as esters, ethers, and acetals, each with potentially tunable characteristics.

Esters: Esterification can be achieved by reacting 5-Hexen-2-ol, 2-methyl- with a variety of carboxylic acids, acid anhydrides, or acyl chlorides. These reactions are typically catalyzed by an acid or base. The resulting esters often possess unique fragrance profiles and can be used in the flavor and perfume industries. Moreover, by choosing a di-acid or a functionalized carboxylic acid, the resulting ester can act as a cross-linking agent or a monomer for polyester (B1180765) synthesis, while retaining the terminal double bond for further chemistry. The synthesis of esters from alcohols and vinyl esters, catalyzed by lipases in ionic liquids, represents a green chemistry approach to creating these derivatives. researchgate.net

Ethers: Ether derivatives of 5-Hexen-2-ol, 2-methyl- can be synthesized through methods like the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide. pdx.edu Acid-catalyzed condensation with another alcohol is also a viable route. The properties of the resulting ether, such as its volatility, solubility, and reactivity, are dictated by the nature of the introduced alkyl or aryl group. This allows for the synthesis of ethers with tunable properties for applications ranging from solvents to building blocks for more complex molecules. For instance, the synthesis of poly(glycidyl ether)s with varied side chains allows for the tuning of properties like the lower critical solution temperature (LCST) for thermoresponsive materials. researchgate.net

Acetals: In the presence of an acid catalyst, 5-Hexen-2-ol, 2-methyl- can react with aldehydes or ketones to form acetals. libretexts.org This reaction is reversible and is often used to protect the carbonyl group in a multi-step synthesis. youtube.com The acetal (B89532) formed incorporates the 2-methyl-5-hexen-2-oxy moiety, and its stability and reactivity can be tuned based on the carbonyl compound used. Cyclic acetals can also be formed if a diol is used, though in this case, 5-Hexen-2-ol, 2-methyl- acts as the mono-alcohol component. libretexts.orgyoutube.com Pressurized systems can be employed to drive the reaction towards acetal formation, even with thermally unstable alcohols. googleapis.com

Table 2: Synthesis of Derivatives from the Hydroxyl Group

| Derivative | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Ester | Carboxylic acid / Acyl chloride | Acid / Base | Fragrance, monomers |

| Ether | Alkyl halide / Alcohol | Base / Acid | Tunable solubility, reactive intermediates |

| Acetal | Aldehyde / Ketone | Acid | Protecting group, stable diether linkage |

Formation of Organometallic Species from 5-Hexen-2-ol, 2-methyl-

Both the hydroxyl group and the terminal double bond of 5-Hexen-2-ol, 2-methyl- can participate in the formation of organometallic species. These intermediates are often key to catalytic cycles for carbon-carbon bond formation and other transformations.

One significant reaction involves the reductive coupling of homoallylic alcohols like 5-Hexen-2-ol, 2-methyl-, in the presence of titanium(IV) isopropoxide and a Grignard reagent. researchgate.net This process is believed to proceed through the formation of a titanacyclopentane intermediate, where the hydroxyl group coordinates to the titanium center, influencing the regioselectivity of the coupling. researchgate.netresearchgate.net

Furthermore, the double bond can interact with transition metals. For instance, π-allylruthenium complexes can be formed from similar unsaturated alcohols, serving as intermediates in oxidative cyclization reactions. oup.com The hydroboration of the alkene function with borane (B79455) reagents leads to organoborane species, which are exceptionally versatile intermediates in organic synthesis, allowing for subsequent oxidation to diols or carbon-carbon bond formation.

Table 3: Examples of Organometallic Intermediates

| Metal/Metalloid | Reagent | Intermediate Species | Subsequent Transformation |

|---|---|---|---|

| Titanium | Ti(i-PrO)₄ / i-PrMgBr | Titanacyclopentane | Reductive coupling to form diols. researchgate.net |

| Ruthenium | Ru₃(CO)₁₂ / PPh₃ | π-Allylruthenium complex | Oxidative cyclization. oup.com |

| Boron | BH₃-THF | Organoborane | Oxidation to diols, cross-coupling reactions. |

Heterocyclic Compound Synthesis Utilizing the 5-Hexen-2-ol, 2-methyl- Scaffold

The structure of 5-Hexen-2-ol, 2-methyl- is well-suited for intramolecular cyclization reactions to form various heterocyclic compounds, particularly substituted tetrahydrofurans and tetrahydropyrans.

A notable example is the photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reaction. cdnsciencepub.com When a solution of 5-methyl-5-hexen-2-ol (B1266201) and 1,4-dicyanobenzene in acetonitrile (B52724) is irradiated, a radical cation of the alcohol is formed. This intermediate undergoes intramolecular cyclization, followed by reaction with the aromatic compound, to yield a mixture of substituted five- and six-membered rings. cdnsciencepub.com

The regioselectivity of this cyclization is a key aspect. The reaction yields products from both 1,5-exo-trig cyclization, leading to tetrahydrofuran (B95107) derivatives, and 1,6-endo-trig cyclization, which produces tetrahydropyran (B127337) derivatives. cdnsciencepub.com The 1,5-exo cyclization is the major pathway, highlighting a kinetic preference for the formation of the five-membered ring in this radical cation-mediated process. cdnsciencepub.com

Table 4: Heterocyclic Synthesis from 5-Hexen-2-ol, 2-methyl-

| Reaction Type | Reagents | Products | Cyclization Mode |

|---|---|---|---|

| Photo-NOCAS Cyclization | 1,4-Dicyanobenzene, hv | r-2-(methyl-4-cyanophenyl)-2,t-5-dimethyltetrahydrofuran | 1,5-exo-trig |

| r-2-(methyl-4-cyanophenyl)-2,c-5-dimethyltetrahydrofuran | 1,5-exo-trig | ||

| r-3-(4-cyanophenyl)-3,t-6-dimethyltetrahydropyran | 1,6-endo-trig | ||

| r-3-(4-cyanophenyl)-3,c-6-dimethyltetrahydropyran | 1,6-endo-trig |

Data sourced from a study on the photo-NOCAS reaction of 5-methyl-5-hexen-2-ol. cdnsciencepub.com

In addition to photochemical methods, acid-catalyzed cyclizations can also be employed to synthesize tetrahydrofuran derivatives from unsaturated alcohols. uva.es Oxidative cyclization using ruthenium catalysts represents another pathway to form dihydrofuran rings from related unsaturated alcohols. oup.com These methods underscore the utility of the 5-Hexen-2-ol, 2-methyl- scaffold in accessing diverse heterocyclic structures.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Hexen 2 Ol, 2 Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their proximity to one another. For 5-Hexen-2-ol (B1606890), 2-methyl-, distinct signals are expected for the vinyl, methylene (B1212753), and methyl protons, as well as the hydroxyl proton.

The key features anticipated in the ¹H NMR spectrum are:

Vinyl Protons (H-5, H-6): These protons on the double bond will appear in the downfield region, typically between 4.9 and 5.9 ppm. The H-5 proton, being a methine, will show complex splitting due to coupling with both the cis and trans H-6 protons and the adjacent methylene (H-4) protons. The terminal H-6 protons are diastereotopic and will appear as two separate signals, each showing coupling to H-5 and geminal coupling to each other.

Methylene Protons (H-3, H-4): These two sets of methylene protons form a complex spin system and are expected to resonate in the range of 1.5 to 2.2 ppm.

Methyl Protons (H-1): The two methyl groups attached to C-2 are chemically equivalent and will appear as a sharp singlet further upfield, typically around 1.2 ppm.

Hydroxyl Proton (-OH): The chemical shift of the alcohol proton is variable and concentration-dependent, often appearing as a broad singlet that can be exchanged with D₂O.

Predicted ¹H NMR Data for 5-Hexen-2-ol, 2-methyl-

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6a (trans to H-5) | ~5.8 | ddt (doublet of doublets of triplets) | J_trans ≈ 17, J_gem ≈ 2, J_allyl ≈ 1.5 |

| H-6b (cis to H-5) | ~5.0 | ddt (doublet of doublets of triplets) | J_cis ≈ 10, J_gem ≈ 2, J_allyl ≈ 1.5 |

| H-5 | ~5.8 | m (multiplet) | - |

| H-4 | ~2.1 | m (multiplet) | - |

| H-3 | ~1.6 | m (multiplet) | - |

| -OH | variable (e.g., 1.5-2.0) | s (broad) | - |

The ¹³C NMR spectrum reveals the number of unique carbon environments and their hybridization states. For 5-Hexen-2-ol, 2-methyl-, seven distinct carbon signals are expected.

The key features anticipated in the ¹³C NMR spectrum are:

Alkene Carbons (C-5, C-6): The sp² hybridized carbons of the double bond will be the most downfield, with the internal carbon (C-5) appearing around 138 ppm and the terminal carbon (C-6) around 114 ppm.

Carbinol Carbon (C-2): The sp³ carbon bearing the hydroxyl group is deshielded and expected to appear around 71 ppm.

Methylene Carbons (C-3, C-4): The sp³ methylene carbons will resonate in the aliphatic region, with C-4 (allylic) expected around 40 ppm and C-3 around 30 ppm.

Methyl Carbons (C-1): The two equivalent methyl carbons attached to C-2 will be found in the upfield region, around 29 ppm.

Predicted ¹³C NMR Data for 5-Hexen-2-ol, 2-methyl-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5 | ~138.5 |

| C-6 | ~114.2 |

| C-2 | ~70.9 |

| C-4 | ~40.1 |

| C-3 | ~29.8 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 5-Hexen-2-ol, 2-methyl-, COSY would reveal the connectivity within the hexene chain, showing cross-peaks between H-5 and H-6, H-5 and H-4, and H-4 and H-3. The absence of a correlation from the H-1 singlet to other protons would confirm its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). acs.org It would definitively link the proton signals to their corresponding carbon signals listed in the tables above. For instance, the singlet at ~1.2 ppm would correlate with the carbon signal at ~29.3 ppm, confirming it as C-1.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is essential for connecting the different fragments of the molecule. acs.org Key HMBC correlations would include:

The methyl protons (H-1) showing a correlation to the carbinol carbon (C-2) and the adjacent methylene carbon (C-3).

The terminal vinyl protons (H-6) showing correlations to the C-4 methylene carbon.

These correlations would piece together the entire molecular structure, confirming the placement of the methyl groups, the hydroxyl group, and the double bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations.

The IR spectrum of 2-methyl-5-hexen-2-ol, available from the NIST Chemistry WebBook, shows characteristic absorptions for an unsaturated alcohol. nist.gov

O-H Stretch: A strong, broad absorption centered around 3300-3400 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl group.

C-H Stretches: Absorptions just above 3000 cm⁻¹ (e.g., ~3079 cm⁻¹) correspond to the sp² C-H stretching of the alkene group, while those just below 3000 cm⁻¹ (e.g., 2850-2975 cm⁻¹) are due to the sp³ C-H stretching of the methyl and methylene groups.

C=C Stretch: A medium-intensity absorption around 1642 cm⁻¹ is characteristic of the carbon-carbon double bond stretch.

C-O Stretch: The C-O stretching vibration for a tertiary alcohol typically appears as a strong band in the 1210-1100 cm⁻¹ region. spectroscopyonline.com

Key IR Absorption Bands for 5-Hexen-2-ol, 2-methyl-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3370 (broad) | O-H stretch | Alcohol |

| ~3079 | C-H stretch (sp²) | Alkene |

| ~2975, 2935 | C-H stretch (sp³) | Alkane |

| ~1642 | C=C stretch | Alkene |

| ~1150 | C-O stretch | Tertiary Alcohol |

While an experimental Raman spectrum is not available, Raman spectroscopy would provide complementary information. mdpi.com The C=C stretching vibration (~1642 cm⁻¹) is typically a strong and sharp band in the Raman spectrum due to the high polarizability of the double bond. ucv.ve The symmetric C-H stretching modes of the methyl and methylene groups would also be prominent. mdpi.com

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Abundance

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For tertiary alcohols, the molecular ion peak (M⁺·) is often weak or absent in electron ionization (EI) mass spectra due to the high stability of the tertiary carbocation formed upon fragmentation. whitman.edu

The expected fragmentation pathways for 5-Hexen-2-ol, 2-methyl- (MW = 114.19 g/mol ) include:

α-Cleavage: The most favorable fragmentation for tertiary alcohols is the cleavage of a C-C bond adjacent to the oxygen-bearing carbon. metwarebio.com Loss of the largest alkyl group is preferred. In this case, loss of a propyl radical (·CH₂CH₂CH=CH₂) would lead to a stable, resonance-stabilized oxonium ion at m/z 59. This is often the base peak. [C₃H₅(CH₃)₂COH]⁺· → [C(CH₃)₂OH]⁺ + ·C₃H₅ (m/z 59)

Dehydration: Loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols. wikipedia.org This would result in a fragment ion at m/z 96. [C₇H₁₄O]⁺· → [C₇H₁₂]⁺· + H₂O (m/z 96)

Other Fragmentations: Subsequent fragmentation of the [M-H₂O]⁺· ion or other primary fragments can lead to smaller ions, such as those corresponding to allylic cleavage (e.g., m/z 41, [C₃H₅]⁺).

Predicted Major Fragments in the Mass Spectrum of 5-Hexen-2-ol, 2-methyl-

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 114 | [C₇H₁₄O]⁺· | Molecular Ion (likely weak or absent) |

| 99 | [C₆H₁₁O]⁺ | Loss of ·CH₃ |

| 96 | [C₇H₁₂]⁺· | Dehydration (Loss of H₂O) |

| 59 | [C₃H₇O]⁺ | α-Cleavage (Loss of ·C₄H₇) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric Purity Assessment

The carbon atom at position 2 in 5-Hexen-2-ol, 2-methyl- is not a stereocenter as it is bonded to two identical methyl groups. Therefore, the molecule is achiral and does not have enantiomers. The discussion of enantiomeric purity assessment is not applicable to this specific compound.

However, its structural isomer, 5-methyl-5-hexen-2-ol (B1266201) , possesses a chiral center at C-2 and thus exists as a pair of enantiomers. For such chiral compounds, chiral chromatography is essential for separating and quantifying the individual enantiomers.

Chiral Gas Chromatography (GC): This technique utilizes a capillary column coated with a chiral stationary phase (CSP). For chiral alcohols, derivatized cyclodextrins are commonly used as CSPs. mst.edumdpi.com The enantiomers interact differently with the chiral selector, leading to different retention times and allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC also employs a CSP, often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases. researchgate.netsigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP, resulting in differential retention. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical for achieving optimal separation.

For a chiral analogue like 5-methyl-5-hexen-2-ol, these techniques would be indispensable for determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample, which is crucial in asymmetric synthesis and pharmacological studies.

X-ray Crystallography of Solid Derivatives for Absolute Configuration Determination

The definitive and unambiguous determination of the absolute configuration of a chiral molecule is most reliably achieved through single-crystal X-ray diffraction. researchgate.net However, 5-Hexen-2-ol, 2-methyl-, being a liquid at standard temperature and pressure, cannot be analyzed directly by this technique, which requires a well-ordered crystalline solid. nist.gov Therefore, to employ X-ray crystallography, the alcohol must first be converted into a suitable solid derivative. This process involves a chemical reaction with a chiral auxiliary to form a diastereomeric compound that is amenable to crystallization.

The primary strategy is the esterification of the tertiary alcohol with a chiral carboxylic acid. This reaction creates a pair of diastereomeric esters. These diastereomers possess different physical properties, which can facilitate their separation and, crucially, increases the likelihood of obtaining high-quality single crystals suitable for X-ray analysis. tcichemicals.com The successful growth of a single crystal of one of the diastereomers allows for its structural elucidation by X-ray diffraction.

There are two principal methods by which the absolute configuration of the original alcohol can be determined from the crystal structure of its derivative.

Computational Chemistry and Theoretical Studies on 5 Hexen 2 Ol, 2 Methyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic electronic properties and thermodynamic stability of a molecule. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are routinely used to compute key energetic parameters. For unsaturated alcohols and their derivatives, these calculations provide insights into properties like enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and bond dissociation energies (BDEs).

For instance, studies on related hexene isomers utilize DFT to calculate thermochemical properties, which are crucial for predicting reaction spontaneity and equilibrium. DFT functionals like M06-2X and MPWB1K, paired with basis sets such as def2-TZVP or augmented correlation-consistent sets (e.g., AVTZ), have proven reliable for calculating thermochemical and kinetic data for main-group compounds, including unsaturated alcohols. aanda.orgacs.org These methods can accurately model the electronic environment shaped by the hydroxyl group, the carbon-carbon double bond, and the methyl substituents in 5-Hexen-2-ol (B1606890), 2-methyl-. ontosight.ai

Table 1: Predicted Thermochemical Properties for 5-Hexen-2-ol and Related Isomers

| Property | 5-Hexen-2-ol chemeo.com | 5-Methyl-5-hexen-2-ol (B1266201) [a] | Method |

| Enthalpy of Formation (ΔfH°gas) | -199.25 kJ/mol | -233.9 kJ/mol | Joback Method |

| Gibbs Free Energy of Formation (ΔfG°) | -51.78 kJ/mol | -57.4 kJ/mol | Joback Method |

| Normal Boiling Point (Tboil) | 425.10 K | 430.7 K | Joback Method |

| Critical Temperature (Tc) | 598.3 K | 605.1 K | Joback Method |

| Critical Pressure (Pc) | 3664.21 kPa | 3450.1 kPa | Joback Method |

| Note: [a] Data corresponds to 5-methyl-5-hexen-2-ol, a structural isomer. Values are computationally predicted and serve as estimates for 5-Hexen-2-ol, 2-methyl-. Source: Cheméo |

Molecular Dynamics Simulations for Conformational Analysis

The structural flexibility of 5-Hexen-2-ol, 2-methyl-, arising from its rotatable single bonds, means it can exist in multiple conformations. Molecular dynamics (MD) simulations are an essential tool for exploring this conformational space. MD simulates the movement of atoms in a molecule over time, governed by a force field, providing insights into the relative stabilities of different conformers and the energy barriers for interconversion.

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as experimental fingerprints of a molecule. The NIST Chemistry WebBook provides experimental infrared (IR) spectrum and gas chromatography data for 2-methyl-5-hexen-2-ol, which can be used to benchmark theoretical predictions. nist.gov

DFT and ab initio methods, such as Time-Dependent DFT (TD-DFT), can accurately predict various spectroscopic parameters. researchgate.net

Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies corresponding to the stretching and bending of bonds. For 5-Hexen-2-ol, 2-methyl-, this would include characteristic frequencies for the O-H stretch, C=C stretch, and C-O stretch, aiding in the interpretation of experimental IR spectra. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. These predictions are highly sensitive to the molecule's electronic structure and conformation. For instance, calculations on related ketones like 5-methyl-3-hexen-2-one (B238795) have been used to assign NMR signals and confirm stereochemistry.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can help rationalize fragmentation patterns observed in electron ionization (EI-MS) by calculating the stabilities of potential fragment ions.

Table 2: Key Spectroscopic Features of 5-Hexen-2-ol, 2-methyl- and Related Compounds

| Spectrum Type | Key Feature | Functional Group | Typical Calculated/Experimental Region |

| IR | O-H Stretch | Alcohol | ~3300-3400 cm⁻¹ (broad) |

| C=C Stretch | Alkene | ~1640-1650 cm⁻¹ | |

| C-O Stretch | Tertiary Alcohol | ~1150-1200 cm⁻¹ | |

| ¹³C NMR | C-OH | Tertiary Alcohol Carbon | ~68-75 ppm |

| C=C | Alkene Carbons | ~114 ppm (=CH₂) and ~138 ppm (=CH-) | |

| ¹H NMR | H-C= | Vinylic Protons | ~4.9-5.8 ppm |

| H-O- | Hydroxyl Proton | Variable, ~1-5 ppm | |

| Note: The spectral regions are typical values and can be precisely calculated for 5-Hexen-2-ol, 2-methyl- using appropriate DFT or ab initio methods. |

Computational Modeling of Reaction Mechanisms and Transition States

Understanding how a reaction occurs at the molecular level is a central goal of computational chemistry. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition state structures, and calculate activation energies, which determine reaction rates and selectivity. aanda.orgnih.govfrontiersin.org

Numerous studies on unsaturated alcohols and alkenes demonstrate the power of this approach: